molecular formula C21H26N2O4S2 B5206269 {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE

Cat. No.: B5206269
M. Wt: 434.6 g/mol
InChI Key: IVYKAVMWXQNGAL-UHFFFAOYSA-N
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Description

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features a combination of piperazine and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and the benzothiophene core. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzothiophene derivatives, such as:

Uniqueness

The uniqueness of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-2-27-17-7-9-18(10-8-17)29(25,26)23-13-11-22(12-14-23)21(24)20-15-16-5-3-4-6-19(16)28-20/h7-10,15H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYKAVMWXQNGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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